molecular formula C22H15N3O2S B2945018 N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide CAS No. 1207046-85-2

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide

Cat. No. B2945018
CAS RN: 1207046-85-2
M. Wt: 385.44
InChI Key: HUROIROKHSVVGE-UHFFFAOYSA-N
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Description

“N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide” is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives . These compounds have been identified as potent phosphoinositide 3-kinase (PI3K) inhibitors . The inhibitory activity of these compounds is significant, with the IC50 of a representative compound reaching 3.6 nm .


Chemical Reactions Analysis

The thiazolo[5,4-b]pyridine derivatives show potent PI3K inhibitory activity . The structure-activity relationships (SAR) study indicates that the sulfonamide functionality and the pyridyl attached to thiazolo[5,4-b]pyridine are key structural units for PI3Kα inhibitory potency .

Mechanism of Action

Target of Action

The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a significant target in the development of pharmaceutical drugs .

Mode of Action

The compound interacts with its target, PI3K, by forming a strong charged interaction with a specific amino acid, Lys802, in PI3Kα . This interaction is facilitated by the compound’s electron-deficient aryl group, which results in a more acidic sulfonamide NH proton .

Biochemical Pathways

The compound’s interaction with PI3K affects the PI3K/AKT/mTOR pathway , a critical cell signaling pathway involved in cell cycle regulation, apoptosis, and autophagy . By inhibiting PI3K, the compound can disrupt this pathway, potentially leading to effects such as slowed cell growth or induced cell death .

Pharmacokinetics

Thiazole derivatives, which this compound is a part of, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s bioavailability and distribution within the body.

Result of Action

The inhibition of PI3K by this compound can lead to a variety of cellular effects, depending on the specific cellular context. These effects could include slowed cell growth, induced cell death, or other changes in cell behavior . The exact effects would likely depend on factors such as the specific cell type and the presence of other signaling molecules.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s solubility properties could affect its distribution within the body and its ability to reach its target cells . Additionally, factors such as pH and the presence of other molecules could potentially influence the compound’s stability and efficacy .

properties

IUPAC Name

N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O2S/c1-13-15(21-25-17-9-5-11-23-22(17)28-21)7-4-8-16(13)24-20(26)19-12-14-6-2-3-10-18(14)27-19/h2-12H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUROIROKHSVVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC3=CC=CC=C3O2)C4=NC5=C(S4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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